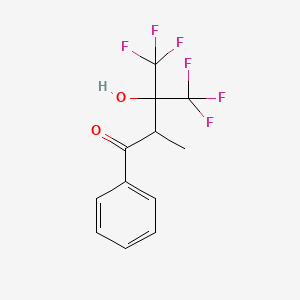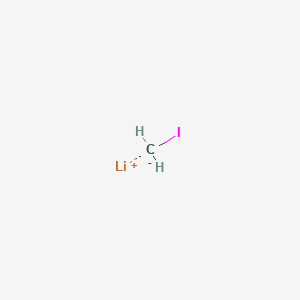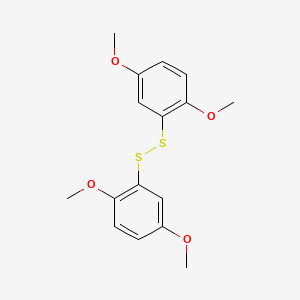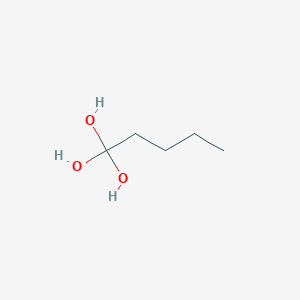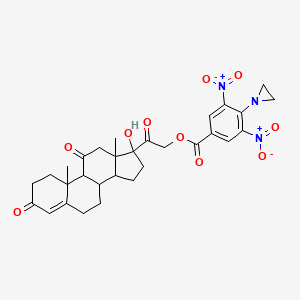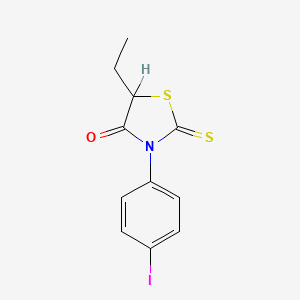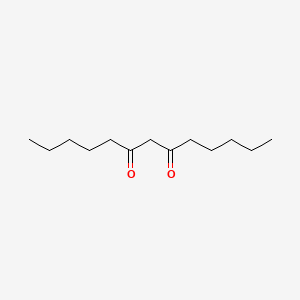
6,8-Tridecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Tridecanedione is an organic compound with the molecular formula C13H24O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,8-Tridecanedione can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl phenylacetate with acetone, followed by purification steps to obtain the desired diketone . Another method includes the reaction of 2,4-pentanedione with 1-bromobutane in the presence of sodium amide and liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6,8-Tridecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone groups.
Scientific Research Applications
6,8-Tridecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Tridecanedione involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Its diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.
3-Butyl-2,4-Pentanedione: Another diketone with a longer carbon chain, affecting its solubility and reactivity.
5,8-Tridecanedione: A structural isomer with different positioning of the ketone groups, leading to variations in chemical behavior.
Uniqueness: 6,8-Tridecanedione is unique due to its specific carbon chain length and the positioning of the ketone groups
Properties
CAS No. |
32743-88-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
tridecane-6,8-dione |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-12(14)11-13(15)10-8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
ONLKWZYYIZMJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


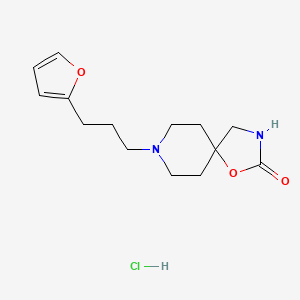
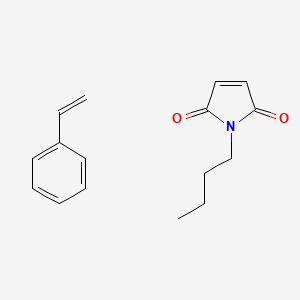
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

